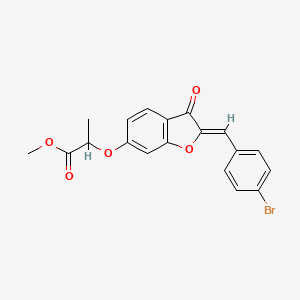

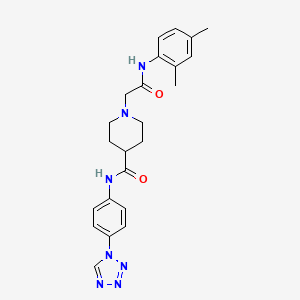

萘-1-基(4-((吡啶-2-基硫基)甲基)哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

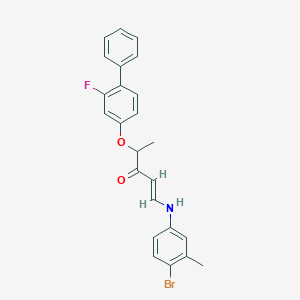

The compound "Naphthalen-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone" is a complex organic molecule that appears to be related to various research areas, including organic synthesis and medicinal chemistry. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar naphthalene and piperidine derivatives, which can be useful for understanding the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of naphthalene derivatives can be achieved through various methods. One such method is a one-pot synthesis approach, which is described for the creation of 4-aryl-2-naphthalen-2-yl-5H-indeno[1,2-b]pyridin-5-ones. This process involves the condensation of aryl aldehydes, 1-naphthalen-2-yl-ethanone, 1,3-indandione, and ammonium acetate, using thiourea dioxide as an organocatalyst in water at 80°C. This method offers advantages such as good yields, atom economy, short reaction times, and a recyclable catalyst with an easy work-up .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be complex, as evidenced by the crystal structure determination of a related compound, (3E,5E)-1-ethyl-3,5-bis(naphthalen-1-yl-methylidene)piperidin-4-one. This compound crystallizes in the monoclinic space group and features dominant intra- and intermolecular C—H···O interactions, as well as C—H···π interactions that stabilize the crystal structure. Hirshfeld surface analysis and quantum computational studies have been used to quantify these interactions and compare the optimized structure with the experimentally determined solid-state structure .

Chemical Reactions Analysis

Naphthalene and piperidine derivatives can participate in various chemical reactions. For instance, the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol involves a three-component reaction via the condensation of aldehydes, 2-naphthol, and piperidine. This reaction can be catalyzed by Fe3O4 magnetic nanoparticles with high efficiency under ultrasound irradiation. The reaction conditions can be optimized to achieve high yields and clean methodologies .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For example, the introduction of substituents at the phenylsulfinyl moiety and changes in the substitution pattern at the naphthalene core can significantly affect the potency and selectivity of these compounds as inhibitors of aldosterone synthase (CYP11B2). This enzyme is a potential target for cardiovascular diseases associated with elevated plasma aldosterone levels. The most potent compound identified in one study exhibited an IC50 value of 14 nM and showed excellent selectivity toward CYP11B1, with no inhibition of CYP17 and CYP19 .

科学研究应用

过渡金属离子的化学传感器

- Gosavi-Mirkute 等人 (2017) 的研究讨论了萘醌衍生物的合成,包括与萘-1-基(4-((吡啶-2-基硫基)甲基)哌啶-1-基)甲酮相似的衍生物。这些化合物对过渡金属离子表现出分子识别能力,并对 Cu2+ 离子表现出选择性,配合过程通过颜色变化可见。这突出了它们在各种应用中作为化学传感器的潜在用途 (Gosavi-Mirkute 等人,2017)。

抗癌评估的合成

- R. S. Gouhar 和 Eman M. Raafat (2015) 报道了与萘-1-基(4-((吡啶-2-基硫基)甲基)哌啶-1-基)甲酮在结构上相关的化合物的合成,用于抗癌评估。这些化合物显示出作为抗癌剂的潜力,突出了萘衍生物在治疗应用中的重要性 (R. S. Gouhar 和 Eman M. Raafat,2015)。

在神经科学研究中的应用

- Aceto 等人 (2001) 的研究涉及与萘-1-基(4-((吡啶-2-基硫基)甲基)哌啶-1-基)甲酮在结构上相关的化合物,显示了大鼠的身体依赖性。这表明其与神经科学研究有关,特别是在了解药物依赖和戒断机制方面 (Aceto 等人,2001)。

金属离子荧光发射变化

- Jali 等人 (2013) 研究了金属离子与萘醌衍生物之间的相互作用,显示出对特定离子具有选择性的荧光发射变化。此特性可用于开发用于在各种情况下检测金属离子的荧光探针和传感器 (Jali 等人,2013)。

抗惊厥衍生物的合成

- Ghareb 等人 (2017) 探讨了萘-2-基乙酸酯和 1,6-二硫杂-4,9-二氮杂螺衍生物的合成,旨在开发潜在的抗惊厥剂。这些研究表明萘衍生物在合成具有特定治疗应用的化合物方面具有多功能性 (Ghareb 等人,2017)。

作用机制

Target of Action

The primary targets of Naphthalen-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone are the cannabinoid CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

Naphthalen-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone acts as an agonist at the cannabinoid CB1 and CB2 receptors . This means it binds to these receptors and activates them, triggering a series of events inside the cell that leads to a response .

Pharmacokinetics

Like other cannabinoid receptor agonists, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The activation of cannabinoid receptors by Naphthalen-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone can result in a variety of effects at the molecular and cellular level. For example, it has been shown to inhibit gastrointestinal motility .

Action Environment

The action, efficacy, and stability of Naphthalen-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone can be influenced by various environmental factors. For instance, the presence of other drugs, the individual’s health status, and genetic factors can all impact how the compound acts in the body .

安全和危害

未来方向

属性

IUPAC Name |

naphthalen-1-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2OS/c25-22(20-9-5-7-18-6-1-2-8-19(18)20)24-14-11-17(12-15-24)16-26-21-10-3-4-13-23-21/h1-10,13,17H,11-12,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVDQWYMCVZNRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalen-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

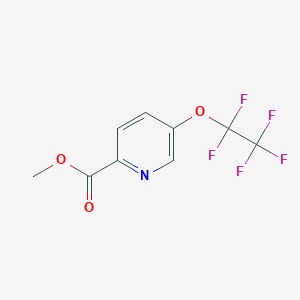

![(3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B3016552.png)

![2-(3,4-dimethoxyphenyl)-5-(4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3016561.png)

![1-(4-bromophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3016566.png)